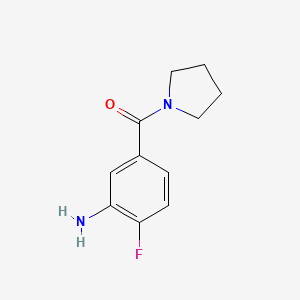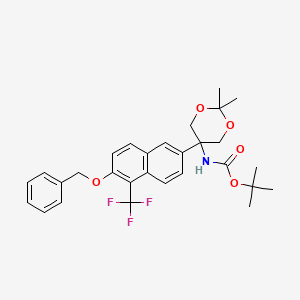![molecular formula C18H12S B1455104 9,10-Dihydro-9,10-[3,4]thiophenoanthracene CAS No. 42490-26-6](/img/structure/B1455104.png)
9,10-Dihydro-9,10-[3,4]thiophenoanthracene
Overview
Description
9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a synthetic organic compound belonging to the class of heterocyclic aromatic hydrocarbons. In this compound, a sulfur atom replaces one carbon atom in a phenanthrene structure, which is a core structure found in many organic compounds. It is characterized by its white to light yellow crystalline powder form and has a molecular formula of C18H12S with a molecular weight of 260.35 g/mol .
Mechanism of Action
Mode of Action
9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a thiophene-based monomer used in the synthesis of conjugated polymers . The compound interacts with its targets through direct arylation polycondensation . This interaction results in the formation of conjugated alternating copolymers .
Biochemical Pathways
The compound’s role in the synthesis of conjugated polymers suggests it may influence pathways related to polymer formation and optoelectronic properties .
Result of Action
The primary result of this compound’s action is the formation of conjugated alternating copolymers . These polymers exhibit high film-forming ability, suggesting potential applications in optoelectronics .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place, at less than 15°C . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity may vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is essential for its safe and effective use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 9,10-dihydroanthracene with sulfur-containing reagents to introduce the thiophene ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and GC to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in 9,10-Dihydro-9,10-[3,4]thiophenoanthracene can undergo oxidation reactions, potentially leading to the formation of sulfoxide or sulfone derivatives.
Substitution: The aromatic rings of the compound can participate in electrophilic aromatic substitution reactions, where a hydrogen atom is replaced by another functional group.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution Reagents: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions under controlled conditions.
Major Products
Oxidation Products: Sulfoxide or sulfone derivatives.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
9,10-Dihydro-9,10-[3,4]thiophenoanthracene has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-dihydroxyphenanthrene: A compound with similar structural features but with hydroxyl groups instead of a thiophene ring.
9,10-Dihydro-9,10-(3’,4’)-Furanoanthracene-12,14-Dione: Another structurally related compound with a furan ring instead of a thiophene ring.
Uniqueness
9,10-Dihydro-9,10-[3,4]thiophenoanthracene is unique due to the presence of the thiophene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
17-thiapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15,18-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-2-6-12-11(5-1)17-13-7-3-4-8-14(13)18(12)16-10-19-9-15(16)17/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFZYPBTKDJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CSC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 9,10-dihydro-9,10-[3,4]thiophenoanthracene of interest for conjugated polymer synthesis?
A: This compound, with its unique structure incorporating a thiophene unit fused to an anthracene core, offers intriguing possibilities for tailoring the optoelectronic properties of resulting polymers []. The thiophene unit acts as an electron-rich donor, while the anthracene core provides a rigid, planar structure []. This combination influences the polymer's electronic band gap and charge transport characteristics, crucial factors for applications like organic solar cells and transistors.
Q2: How is this compound polymerized, and what are the properties of the resulting polymers?
A: The research highlights the successful polymerization of this compound via direct arylation polycondensation (DAP) []. This method, employing a chloride-promoted reaction with dibromo monomers, leads to well-defined conjugated polymers []. The synthesized polymers demonstrate promising features such as high molecular weight (up to 38,000 g/mol) and excellent film-forming abilities [], both essential for device fabrication. The optical and electrochemical properties of these polymers, influenced by the structure of this compound, are currently being investigated for their potential in optoelectronic devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)






![2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1455030.png)






